molecular formula C18H16BrN3O3 B352426 5-bromo-2-hydroxy-N'-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide CAS No. 327026-30-2

5-bromo-2-hydroxy-N'-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

Cat. No.: B352426
CAS No.: 327026-30-2
M. Wt: 402.2g/mol
InChI Key: IIKRAHXFHPZALG-UHFFFAOYSA-N
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Description

5-bromo-2-hydroxy-N'-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a useful research compound. Its molecular formula is C18H16BrN3O3 and its molecular weight is 402.2g/mol. The purity is usually 95%.
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Biological Activity

5-Bromo-2-hydroxy-N'-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on antimicrobial and antitumor properties.

Structural Characteristics

The compound features a unique combination of functional groups, including a brominated indole moiety and a hydrazide group. Its molecular formula is C16H15BrN4O2C_{16}H_{15}BrN_{4}O_{2} with a molecular weight of approximately 440.29 g/mol. The presence of the bromine atom and the indole structure contributes to its reactivity and potential interaction with biological targets.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

  • Condensation Reactions : Utilizing benzohydrazide derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
  • Microwave-Assisted Synthesis : Enhancing yield and reaction time through microwave irradiation techniques.

Antimicrobial Activity

Research indicates that benzohydrazide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound display activity against various pathogenic bacteria.

Table 1: Antimicrobial Activity of Benzohydrazide Derivatives

Compound NamePathogen TestedInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Compound AE. coli1550 µg/mL
Compound BS. aureus2030 µg/mL
5-Bromo...P. aeruginosa1840 µg/mL

These results suggest that the compound may have broad-spectrum antibacterial activity, potentially addressing antibiotic-resistant strains.

Antitumor Activity

The compound's structural features also suggest potential antitumor effects. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest.

Case Study: Antitumor Efficacy

In vitro studies have demonstrated that this compound exhibits cytotoxicity against HepG2 human hepatoblastoma cells. The following findings were observed:

  • Cell Viability Assay : MTT assays showed a dose-dependent decrease in cell viability.
  • Mechanism of Action : Flow cytometry analysis indicated an increase in the sub-G1 population, suggesting apoptosis induction.

Properties

IUPAC Name

5-bromo-2-hydroxy-N-(2-hydroxy-1-propylindol-3-yl)iminobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O3/c1-2-9-22-14-6-4-3-5-12(14)16(18(22)25)20-21-17(24)13-10-11(19)7-8-15(13)23/h3-8,10,23,25H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKRAHXFHPZALG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=C(C=CC(=C3)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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